molecular formula C19H27NO B405878 N-[(4-methoxy-3-methylphenyl)methyl]adamantan-2-amine

N-[(4-methoxy-3-methylphenyl)methyl]adamantan-2-amine

Cat. No.: B405878
M. Wt: 285.4g/mol
InChI Key: DYYZXMILKXRLFX-UHFFFAOYSA-N
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Description

N-[(4-methoxy-3-methylphenyl)methyl]adamantan-2-amine: is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methoxy-3-methylphenyl)methyl]adamantan-2-amine involves multiple steps. The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its unique structural properties and reactivity.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

Industry:

Mechanism of Action

The mechanism by which N-[(4-methoxy-3-methylphenyl)methyl]adamantan-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are critical for various biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects .

Properties

Molecular Formula

C19H27NO

Molecular Weight

285.4g/mol

IUPAC Name

N-[(4-methoxy-3-methylphenyl)methyl]adamantan-2-amine

InChI

InChI=1S/C19H27NO/c1-12-5-13(3-4-18(12)21-2)11-20-19-16-7-14-6-15(9-16)10-17(19)8-14/h3-5,14-17,19-20H,6-11H2,1-2H3

InChI Key

DYYZXMILKXRLFX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)CNC2C3CC4CC(C3)CC2C4)OC

Canonical SMILES

CC1=C(C=CC(=C1)CNC2C3CC4CC(C3)CC2C4)OC

Origin of Product

United States

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